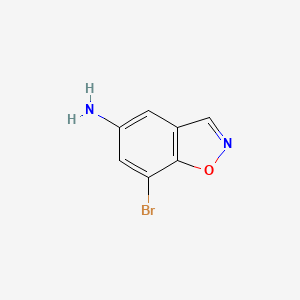

5-Amino-7-bromobenzisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

7-bromo-1,2-benzoxazol-5-amine |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |

InChI Key |

NREFGPPWDCIHKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)Br)N |

Origin of Product |

United States |

Model Validation:the Predictive Ability of the Qsar Model Must Be Rigorously Validated.ijsdr.orgthis is Typically Done by Dividing the Initial Dataset into a Training Set Used to Build the Model and a Test Set Used to Evaluate the Model S Predictive Power . a Reliable Qsar Model Should Be Able to Accurately Predict the Biological Activities of the Compounds in the Test Set.

A hypothetical QSAR study on a series of 5-Amino-7-bromobenzisoxazole derivatives might aim to predict their inhibitory activity against a specific enzyme. The following interactive data table illustrates the type of data that would be generated in such a study.

Hypothetical QSAR Data for this compound Derivatives

| Compound | R1 Substituent | LogP | Molecular Weight | Predicted pIC50 | Experimental pIC50 |

| 1 | -H | 2.5 | 227.06 | 5.2 | 5.1 |

| 2 | -CH3 | 2.8 | 241.09 | 5.5 | 5.4 |

| 3 | -Cl | 3.1 | 261.51 | 5.8 | 5.9 |

| 4 | -OCH3 | 2.4 | 257.09 | 5.3 | 5.2 |

| 5 | -NO2 | 2.2 | 272.06 | 4.9 | 4.8 |

This table is a representative example created for illustrative purposes due to the absence of specific published QSAR data for this compound.

In this hypothetical table, "R1 Substituent" represents different chemical groups attached to the this compound core, "LogP" is a measure of hydrophobicity, "Molecular Weight" is a simple descriptor, and "pIC50" is the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity. The goal of the QSAR model would be to predict the "Experimental pIC50" based on the molecular descriptors.

The insights gained from such a QSAR model would be invaluable for the rational design of new, more potent this compound derivatives. By understanding which molecular properties are most influential for biological activity, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

Theoretical and Computational Chemistry Studies on 5 Amino 7 Bromobenzisoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For 5-Amino-7-bromobenzisoxazole, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure dictates the reactivity and kinetic stability of a molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing bromine atom (-Br) on the benzisoxazole ring would significantly influence the electron density distribution and the energies of the FMOs. Quantum chemical calculations can precisely map these orbitals and quantify the energy gap.

HOMO: Expected to be localized primarily over the electron-rich amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack.

LUMO: Likely distributed over the benzisoxazole ring system, particularly influenced by the electronegative nitrogen and oxygen atoms, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The calculated energy gap would provide a quantitative measure of the molecule's chemical reactivity and its ability to participate in charge transfer interactions. Studies on similar amino-substituted heterocycles suggest that the amino group generally increases the HOMO energy level, leading to a smaller energy gap and increased reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, when compared to experimental data, can confirm the molecular structure. The calculations would predict distinct shifts for the protons and carbons based on their local electronic environments, influenced by the amino and bromo substituents.

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These frequencies can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. For this compound, characteristic frequencies for the N-H stretching of the amino group, C-Br stretching, and vibrations of the benzisoxazole ring would be calculated.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. superfri.org The calculations would identify the primary electronic transitions, such as π→π* transitions within the aromatic system, and predict the maximum absorption wavelength (λmax), providing insight into the molecule's electronic properties.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.8-7.5; Amino Protons: 4.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-155 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H Stretch: ~3400; C-Br Stretch: ~650 |

| UV-Vis Spectroscopy | Max. Absorption (λmax) (nm) | ~310 |

Molecular Modeling and Simulation

Molecular modeling and simulations are essential tools for understanding how a molecule behaves in a complex biological environment and for identifying potential protein targets.

Ligand-Protein Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. ajol.info This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves:

Target Selection: Identifying potential protein targets based on the structural similarity of this compound to known bioactive molecules. Benzisoxazole scaffolds are found in various compounds with diverse biological activities.

Docking Simulation: Using software like AutoDock or GOLD, the this compound molecule is placed into the binding site of the target protein. The program then explores various conformations and orientations of the ligand, scoring them based on binding affinity (e.g., in kcal/mol).

Binding Mode Analysis: The results reveal the most stable binding pose and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein. nih.gov For this compound, the amino group could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and π-stacking interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. sciencepub.net An MD simulation of this compound, both alone in a solvent (like water) and in complex with a protein, can reveal:

Conformational Flexibility: How the molecule's shape and the orientation of its functional groups change over time. This is important for understanding how it might adapt its conformation to fit into a protein's binding site.

Solvation Effects: How the solvent molecules (e.g., water) arrange themselves around the solute and influence its conformation and interactions. This provides a more realistic model of the molecule's behavior in a biological medium.

Stability of Ligand-Protein Complex: When performed on a docked complex, MD simulations can assess the stability of the predicted binding pose over time, providing stronger evidence for a potential interaction.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For the synthesis or metabolic degradation of this compound, computational methods can:

Identify Intermediates and Transition States: By calculating the energies of reactants, products, and potential intermediates, chemists can identify the most likely pathway for a reaction. The structures of high-energy transition states can be calculated to understand the energetic barriers.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

These computational studies provide a detailed, atom-level understanding of this compound's properties and potential interactions, guiding further experimental research and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgfiveable.meimist.ma The fundamental principle of QSAR is that the structural properties of a chemical dictate its biological effects. By quantifying these properties, it is possible to predict the activity of new, untested compounds. fiveable.me This predictive capability makes QSAR an invaluable tool in drug discovery, toxicology, and environmental science, as it can significantly reduce the time and cost associated with synthesizing and testing new chemical entities. jocpr.com

The development of a QSAR model involves several key steps:

Advanced Spectroscopic and Diffraction Characterization of 5 Amino 7 Bromobenzisoxazole

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 5-Amino-7-bromobenzisoxazole (C₇H₅BrN₂O), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated mass serves as a benchmark for experimental verification.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope Formula | Mass Type | Calculated Mass (Da) |

|---|---|---|

| C₇H₅⁷⁹BrN₂O | Monoisotopic | 213.96398 |

This table presents the calculated theoretical monoisotopic masses for the two major bromine isotopes.

In an HRMS experiment, the compound would be expected to show two major peaks for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, corresponding to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The high accuracy of the measurement allows for the unambiguous confirmation of the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, a form of HRMS, would induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of carbon monoxide (CO), cleavage of the isoxazole (B147169) ring, or loss of bromine, helping to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. bldpharm.com Both one-dimensional (1D) and two-dimensional (2D) experiments are employed for a comprehensive analysis.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the amino group. The two aromatic protons on the benzene (B151609) ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals for the seven carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts would be influenced by the attached atoms (bromine, nitrogen, oxygen) and their position within the heterocyclic system.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton directly to its attached carbon atom, confirming assignments in both ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| H-4 | ~7.0-7.2 | - | Doublet |

| C-4 | - | ~110-115 | Aromatic CH |

| C-5 | - | ~145-150 | C-NH₂ |

| H-6 | ~7.3-7.5 | - | Doublet |

| C-6 | - | ~120-125 | Aromatic CH |

| C-7 | - | ~95-100 | C-Br |

| C-3a | - | ~118-122 | Bridgehead Carbon |

| C-7a | - | ~160-165 | O-C=N Carbon |

| C-3 | - | ~155-160 | C=N Carbon |

Note: These are predicted values based on known substituent effects in related heterocyclic systems. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. nih.gov Together, they provide a unique "fingerprint" for the compound.

For this compound, key functional groups would give rise to characteristic bands. The amino group (-NH₂) is particularly informative, typically showing symmetric and asymmetric stretching vibrations in the IR spectrum. The aromatic ring system will have characteristic C-H and C=C stretching and bending modes.

Table 3: Key Predicted Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400-3500 | Weak/Inactive | Strong in IR |

| N-H Symmetric Stretch | 3300-3400 | Weak/Inactive | Strong in IR |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium to weak |

| Aromatic C=C Stretch | 1550-1620 | 1550-1620 | Strong, multiple bands |

| N-H Scissoring (Bending) | 1600-1650 | - | Medium to strong in IR |

| C-N Stretch | 1250-1350 | - | Medium |

| Benzisoxazole Ring Modes | 1300-1500 | 1300-1500 | Complex fingerprint region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the benzisoxazole ring.

The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic and heterocyclic ring system. The presence of the amino group (-NH₂), a strong electron-donating group (auxochrome), is predicted to cause a significant bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) compared to unsubstituted benzisoxazole. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. For comparison, 5-bromobenzisoxazole has been reported to have a λₘₐₓ of 349 nm. nist.gov The addition of the amino group at position 5 would likely shift this value to a longer wavelength.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λₘₐₓ (nm) | Electronic Transition |

|---|

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the precise coordinates of each atom in the crystal lattice.

If a suitable single crystal of this compound were obtained, SC-XRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms.

Torsional angles , revealing the planarity of the benzisoxazole ring system.

Crystal packing information , showing how molecules arrange themselves in the solid state.

Details of intermolecular interactions , such as hydrogen bonding between the amino group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule, or halogen bonding involving the bromine atom.

As of this writing, a public crystal structure for this compound is not available. However, the data obtained from such an experiment would be invaluable for understanding its solid-state properties and intermolecular behavior.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromobenzisoxazole |

Emerging Research Directions and Future Perspectives in 5 Amino 7 Bromobenzisoxazole Chemistry

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in the generation of lead compounds in modern drug discovery. frontiersin.orglongdom.org This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, to identify low-affinity but high-quality binding interactions with a biological target. frontiersin.orgnih.gov These initial fragment hits can then be elaborated and optimized to produce high-affinity and selective drug candidates. nih.gov The benzisoxazole core is considered a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds. nih.gov This makes fragments derived from or incorporating the 5-Amino-7-bromobenzisoxazole structure particularly valuable for FBDD campaigns.

The inherent characteristics of the this compound scaffold, including its defined vectoral chemistry and potential for diverse functionalization, make it an ideal candidate for inclusion in fragment libraries. The amino and bromo substituents provide opportunities for vectoral growth and the exploration of different chemical spaces around the core structure. By screening a library of fragments containing the this compound core against a variety of biological targets, researchers can identify novel starting points for drug development programs targeting a wide range of diseases.

Future FBDD efforts incorporating this compound fragments could be significantly enhanced by biophysical screening methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to identify and characterize the binding of these fragments to their targets. longdom.org

Application in Chemical Biology as Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. rsc.org The development of such probes is a critical aspect of chemical biology. The structural features of this compound make it an attractive scaffold for the design of novel chemical probes. The benzazole moiety, which includes benzisoxazoles, is known for its admirable fluorescence properties, making these compounds promising candidates for the development of fluorescent probes. researchgate.netepa.gov

The amino group on the this compound scaffold can be readily modified to incorporate fluorophores or other reporter tags, while the core structure can be tailored to achieve selective binding to a target of interest. These probes could be used to visualize and track the localization and activity of proteins or other biomolecules within living cells, providing valuable insights into cellular processes in both healthy and diseased states. For instance, benzazole-based probes have been developed for the detection of various species, including cations, anions, and biomolecules. researchgate.netepa.gov

Future research in this area will likely focus on the rational design and synthesis of this compound-based probes with optimized photophysical properties and high selectivity for their biological targets. These advanced tools will be invaluable for dissecting complex biological pathways and for the identification of new therapeutic targets.

Chemoinformatics and Big Data Analysis in Benzisoxazole Compound Libraries

The fields of chemoinformatics and big data analysis are revolutionizing drug discovery by enabling the efficient analysis of vast chemical and biological datasets. whiterose.ac.ukbeilstein-journals.org These computational approaches can be applied to large libraries of benzisoxazole derivatives to identify structure-activity relationships (SAR), predict biological activities, and prioritize compounds for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a key chemoinformatics technique, can be used to build predictive models that correlate the structural features of benzisoxazole derivatives with their biological activities. nih.govresearchgate.net These models can then be used to virtually screen large compound libraries and identify novel benzisoxazole derivatives with desired therapeutic properties. Furthermore, molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. rjsocmed.comnih.gov

The application of big data analytics to large datasets of benzisoxazole compounds, including their synthesis, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, will be crucial for accelerating the drug discovery process. By leveraging machine learning and artificial intelligence, researchers can uncover hidden patterns and relationships within the data, leading to the design of novel benzisoxazole-based drug candidates with improved efficacy and safety profiles.

| Chemoinformatics Technique | Application in Benzisoxazole Research | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of benzisoxazole derivatives with their biological activities. | Predictive models for virtual screening and lead optimization. |

| Molecular Docking | Predict the binding mode and affinity of benzisoxazole compounds to their biological targets. | Rational design of more potent and selective inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of benzisoxazole-target complexes over time. | Understanding of binding stability and conformational changes. |

| Big Data Analysis/Machine Learning | Analyze large datasets of chemical and biological information for benzisoxazole libraries. | Identification of novel scaffolds, prediction of ADMET properties, and discovery of new biological targets. |

Interdisciplinary Research at the Interface of Organic Synthesis, Medicinal Chemistry, and Biology

The successful development of new therapeutic agents based on the this compound scaffold will require a highly collaborative and interdisciplinary approach. mdpi.com This research will be situated at the interface of organic synthesis, medicinal chemistry, and biology, with each discipline playing a critical role.

Organic chemists will be tasked with developing efficient and versatile synthetic routes to this compound and its derivatives. patsnap.com This includes the exploration of novel methodologies and the optimization of existing procedures to enable the rapid generation of compound libraries for biological screening. chim.it

Medicinal chemists will then apply their expertise to design and synthesize novel benzisoxazole derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This will involve iterative cycles of design, synthesis, and biological testing to optimize the lead compounds.

Biologists will be responsible for evaluating the biological activity of the synthesized compounds in a variety of in vitro and in vivo models. nih.govresearchgate.netmdpi.comnih.gov This includes determining their mechanism of action, assessing their efficacy in disease models, and evaluating their safety profiles. The close integration of these disciplines will be essential for the successful translation of basic research findings into new clinical therapies.

Future Trends in Organic Synthesis and Green Chemistry for Benzisoxazole Derivatives

The synthesis of benzisoxazole derivatives is continuously evolving, with a growing emphasis on the development of more efficient, sustainable, and environmentally friendly methods. bepls.com Future trends in this area will likely focus on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org

This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems. bohrium.comresearchgate.net Microwave-assisted and ultrasonic-mediated synthesis are also emerging as powerful tools for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. nih.gov

Q & A

Q. How can researchers reconcile discrepancies between computational and experimental bioactivity data?

- Methodology :

- Re-evaluate force field parameters in molecular dynamics simulations.

- Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics experimentally .

- Case Study : A predicted Ki of 12 nM (computational) vs. experimental IC₅₀ of 18 nM may reflect approximations in solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.